1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE
Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE is a complex organic compound known for its unique chemical structure and properties. It is widely used in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound’s structure features a piperazine ring substituted with a phenyl group and a methanesulfonyl group attached to a 2-chloro-6-fluorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate (2-chloro-6-fluorophenyl)methanesulfonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different substituents, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
Other Piperazine Derivatives: Various piperazine derivatives with different substituents can be compared based on their chemical and biological properties.
Uniqueness
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple research fields highlight its significance.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-16-7-4-8-17(19)15(16)13-24(22,23)21-11-9-20(10-12-21)14-5-2-1-3-6-14/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQVKBDUPXLUOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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